REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])N.[OH:11]S(O)(=O)=O.NC(N)=O>O.[O-]S([O-])(=O)=O.[Cu+2]>[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([OH:11])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:4.5|
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Name
|
|
Quantity
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0.47 g
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Type
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reactant
|
Smiles
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ClC=1C(=C(N)C=CC1C)C
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Name
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Na2NO2
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Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred 1 h at 0° C.
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
stirred for 10 min at 0° C
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Duration
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10 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 60 h at RT
|
Duration
|
60 h
|
Type
|
EXTRACTION
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Details
|
The reaction mixture was extracted with CH2Cl2 (2×20 ml), extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was separated on SiO2 (4.0 g) column, hexane-EtOAc (0 to 10%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |